methane CAS No. 449778-77-2](/img/structure/B2808139.png)

[2-(3,5-Dimethylphenoxy)phenyl](hydroxyimino)methane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

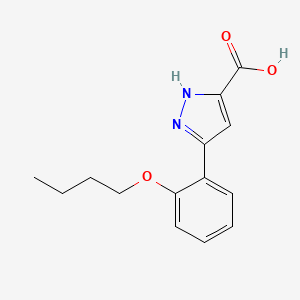

Molecular Structure Analysis

The molecular structure of “2-(3,5-Dimethylphenoxy)phenylmethane” is represented by the formula C15H15NO2. The InChI code for this compound is 1S/C15H16O2/c1-11-7-12(2)9-14(8-11)17-15-6-4-3-5-13(15)10-16/h3-9,16H,10H2,1-2H3 .Physical And Chemical Properties Analysis

“2-(3,5-Dimethylphenoxy)phenylmethane” is a solid compound . It has a molecular weight of 241.29. The InChI code for this compound is 1S/C15H16O2/c1-11-7-12(2)9-14(8-11)17-15-6-4-3-5-13(15)10-16/h3-9,16H,10H2,1-2H3 .Scientific Research Applications

Synthesis and Characterization of Novel Compounds

- A series of bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes were synthesized and characterized, showcasing their potential as precursors for three-state indicators due to their ability to exhibit distinct colors in different media conditions. This characteristic makes them valuable for applications in dyes and pigments (Sarma & Baruah, 2004).

- The creation of new tridentate iminooxime ligands and their Co(III) complexes were explored, highlighting the complex's synthesis and structural elucidation, which contributes to the understanding of coordination chemistry and potential catalytic applications (Mutlu & Irez, 2008).

Polymerization and Material Science

- Research into the polymerization of bis[4-bis(2,3-epoxypropyl)aminophenyl]methane led to the identification of new derivatives of 3-hydroxy-1,2,3,4-tetrahydroquinoline, providing insights into curing processes and resin formation, which are essential for developing new polymeric materials (Costes, Reyx, & Platzer, 1989).

- The development of nonfluorinated copolymerized polyimide thin films with ultralow dielectric constants for electronic applications demonstrates the importance of material science research in enhancing the performance of electronic devices (Yuan et al., 2008).

Environmental and Catalytic Applications

- The study of methane monooxygenase from Methylococcus capsulatus (Bath) revealed its ability to oxygenate a wide range of compounds, providing valuable insights into biocatalysis and environmental degradation of pollutants (Colby, Stirling, & Dalton, 1977).

- Investigations into the photo-oxidation of aromatics by pulse radiolysis methods explored the reactions of xylenols with radical species, contributing to our understanding of environmental photochemistry and the degradation mechanisms of organic pollutants (Terzian, Serpone, & Fox, 1995).

properties

IUPAC Name |

(NE)-N-[[2-(3,5-dimethylphenoxy)phenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-11-7-12(2)9-14(8-11)18-15-6-4-3-5-13(15)10-16-17/h3-10,17H,1-2H3/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFGOUPURYYCII-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=CC=CC=C2C=NO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)OC2=CC=CC=C2/C=N/O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dimethylphenoxy)benzaldehyde oxime | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2808057.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methoxybenzamide](/img/structure/B2808058.png)

![Methyl 4-[[5-amino-1-[(2-methylphenyl)methyl]triazole-4-carbonyl]amino]benzoate](/img/structure/B2808063.png)

![[4-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2808064.png)

![(2Z,NZ)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide](/img/structure/B2808065.png)

![2-[4-(Difluoromethoxy)-3,5-dimethoxyphenyl]ethanamine;hydrochloride](/img/structure/B2808073.png)

![4-(3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2H-chromen-2-one](/img/structure/B2808076.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-oxoazepan-1-yl)acetate](/img/structure/B2808078.png)